molecular formula C20H15ClN6O4S B11689472 (4Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11689472
M. Wt: 470.9 g/mol
InChI Key: ONZOCIBEXSMTHV-UHFFFAOYSA-N
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Description

The compound (4E)-1-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(4-METHOXY-2-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic molecule that features a combination of thiazole, pyrazolone, and hydrazone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-1-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(4-METHOXY-2-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and pyrazolone intermediates, followed by their coupling through hydrazone formation. The reaction conditions often require the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as acetic acid or p-toluenesulfonic acid to facilitate the reactions.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(4E)-1-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(4-METHOXY-2-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in chloroform.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

(4E)-1-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(4-METHOXY-2-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (4E)-1-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(4-METHOXY-2-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Carboxymethyl chitosan: A biocompatible hydrogel with various medical applications.

Uniqueness

(4E)-1-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(4-METHOXY-2-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE: is unique due to its combination of thiazole, pyrazolone, and hydrazone moieties, which confer specific chemical and biological properties not found in simpler compounds like dichloroaniline or carboxymethyl chitosan.

Properties

Molecular Formula

C20H15ClN6O4S

Molecular Weight

470.9 g/mol

IUPAC Name

2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[(4-methoxy-2-nitrophenyl)diazenyl]-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C20H15ClN6O4S/c1-11-18(24-23-15-8-7-14(31-2)9-17(15)27(29)30)19(28)26(25-11)20-22-16(10-32-20)12-3-5-13(21)6-4-12/h3-10,25H,1-2H3

InChI Key

ONZOCIBEXSMTHV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=C(C=C3)Cl)N=NC4=C(C=C(C=C4)OC)[N+](=O)[O-]

Origin of Product

United States

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